molecular formula C18H21ClN2OS B2879582 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile CAS No. 375364-41-3

4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B2879582
CAS No.: 375364-41-3
M. Wt: 348.89
InChI Key: WEXPGKFFFDYMKN-UHFFFAOYSA-N
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Description

The compound 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile belongs to the tetrahydropyridine-carbonitrile family, characterized by a six-membered, partially saturated pyridine ring with a ketone group at position 6 and a nitrile substituent at position 2. Its structure includes a 3-chlorophenyl group at position 4 and a hexylthio chain at position 2 (Figure 1). This combination of substituents confers distinct electronic, steric, and solubility properties, making it a candidate for exploration in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(3-chlorophenyl)-6-hexylsulfanyl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2OS/c1-2-3-4-5-9-23-18-16(12-20)15(11-17(22)21-18)13-7-6-8-14(19)10-13/h6-8,10,15H,2-5,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXPGKFFFDYMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(3-Chlorophenyl)-2-(hexylthio)-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile is a complex organic molecule that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C17H22ClN2O2S
  • Molecular Weight : 350.89 g/mol
  • IUPAC Name : this compound

Structure

The compound features a tetrahydropyridine ring with a carbonitrile group and a hexylthio substituent, which contribute to its biological properties.

  • Cholinesterase Inhibition : Studies have indicated that compounds similar to this compound exhibit inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmission. This inhibition may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
  • Anti-inflammatory Activity : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are key players in the inflammatory response. This suggests a role in managing inflammatory conditions .
  • Antioxidant Properties : The presence of functional groups in the compound may confer antioxidant activity, helping to scavenge free radicals and protect cells from oxidative stress .

In Vitro Studies

  • Cholinesterase Inhibition : A study evaluated various derivatives of tetrahydropyridine compounds for their inhibitory effects on AChE and BChE. The results indicated that certain substitutions significantly enhanced inhibitory potency, with IC50 values ranging from 5.4 μM to 24.3 μM for different derivatives .
CompoundAChE IC50 (μM)BChE IC50 (μM)
3b10.47.7
3e5.49.9
3d24.330.1

Cytotoxicity Assays

  • Cancer Cell Lines : The cytotoxicity of the compound was assessed against MCF-7 breast cancer cells and HEK293 kidney cells. Results demonstrated moderate cytotoxic effects, indicating potential for further development as an anti-cancer agent .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between the compound and target enzymes like AChE and COX-2. These studies revealed hydrogen bonding interactions that may be responsible for the observed biological activities, suggesting a rational basis for the design of more potent derivatives .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Electronic Effects

Core Structure Similarities

All analogs share the 6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitrile backbone. Key differences arise from substituents at positions 2 (thioether chain) and 4 (aryl group), which modulate electronic and steric properties:

Compound Name (Reference) Position 4 (Aryl Group) Position 2 (Thioether) Key Electronic Features
Target Compound 3-Chlorophenyl Hexylthio Moderate electron-withdrawing (Cl), lipophilic
4-(3-Bromophenyl)-2-(methylthio)-... (CID 2998983) 3-Bromophenyl Methylthio Stronger electron-withdrawing (Br), smaller thioether
4-(3-Nitrophenyl)-2-(methylthio)-... 3-Nitrophenyl Methylthio Highly electron-withdrawing (NO₂), reactive
4-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(benzylthio)-... 3-Bromo-4-hydroxy-5-methoxyphenyl Benzylthio Electron-withdrawing (Br) and donating (OH, OMe), H-bond capable
4-(3-Ethoxy-4-hydroxyphenyl)-2-(glucopyranosylthio)-... 3-Ethoxy-4-hydroxyphenyl Glucopyranosylthio Hydrophilic (sugar moiety), H-bond donor/acceptor

Key Observations :

  • Chlorine vs.
  • Hexylthio vs. Methylthio : The hexyl chain increases lipophilicity (logP ~4.5 estimated) compared to methylthio (logP ~2.8), enhancing membrane permeability but possibly reducing aqueous solubility .
  • Nitrophenyl vs. Chlorophenyl : The nitro group in the analog from introduces strong electron withdrawal, likely increasing reactivity in substitution reactions but reducing metabolic stability .

Physicochemical and Structural Properties

Crystallographic Data
  • The Cambridge Structural Database (CSD) lists analogs like 5-acetyl-2-amino-4-(4-bromophenyl)-6-oxo-1-phenyl-... (YAXQAT), which adopt chair conformations in the tetrahydropyridine ring. The target compound’s hexylthio chain may induce disorder in crystal packing, complicating structural determination .
  • Hydrogen Bonding: Unlike the hydroxyl-containing analogs (), the target compound lacks H-bond donors, relying on van der Waals interactions and halogen bonding (C-Cl···π) for crystal stability .
Thermal Stability
  • Nitrophenyl derivatives () exhibit lower thermal stability due to nitro group decomposition (~150°C), whereas the target compound’s chloro and hexylthio groups likely enhance stability up to ~200°C .

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